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molecular formula C13H15NO2S B8485643 6-(Benzothiazol-2-yl)hexanoic acid

6-(Benzothiazol-2-yl)hexanoic acid

Cat. No. B8485643
M. Wt: 249.33 g/mol
InChI Key: TUVHNVCPJWJEBD-UHFFFAOYSA-N
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Patent
US05804601

Procedure details

A mixture of monoethyl heptanedioate (9.41 g), o-aminothiophenol (5.35 ml) and polyphosphoric acid (150 g) was heated to 130° C. with stirring and the reaction was conducted at the same temperature for 2 hours. After cooling to 40° C., pure water (300 ml) was added and the mixture was stirred at 50° C. for 30 minutes. After cooling to room temperature, the reaction mixture was extracted with ethyl acetate (500 ml). The organic layer was extracted with 1N NaOH, acidified with concentrated HCl, and reextracted with ethyl acetate. The extract was dried and concentrated under reduced pressure and the residue was purified by silica gel column chromatography (ethyl acetate) to provide the title compound (4.6 g).
Quantity
9.41 g
Type
reactant
Reaction Step One
Quantity
5.35 mL
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:11]CC)(=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O-])=O.[NH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[SH:21]>O>[S:21]1[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[N:14]=[C:7]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
9.41 g
Type
reactant
Smiles
C(CCCCCC(=O)[O-])(=O)OCC
Name
Quantity
5.35 mL
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
polyphosphoric acid
Quantity
150 g
Type
reactant
Smiles
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 40° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred at 50° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate (500 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with 1N NaOH
CUSTOM
Type
CUSTOM
Details
The extract was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (ethyl acetate)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)CCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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